molecular formula C11H13ClN2O3 B13932814 Methyl 4-chloro-6-morpholinopicolinate

Methyl 4-chloro-6-morpholinopicolinate

Cat. No.: B13932814
M. Wt: 256.68 g/mol
InChI Key: WVBPOKHRVCEYEW-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-morpholinopicolinate is a chemical compound with the molecular formula C11H13ClN2O3. It is a derivative of picolinic acid and features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-6-morpholinopicolinate typically involves the reaction of 4-chloro-6-morpholinopicolinic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-6-morpholinopicolinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-chloro-6-morpholinopicolinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 4-chloro-6-morpholinopicolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: Methyl 4-chloro-6-morpholinopicolinate is unique due to the presence of both the chlorine atom and the morpholine ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

methyl 4-chloro-6-morpholin-4-ylpyridine-2-carboxylate

InChI

InChI=1S/C11H13ClN2O3/c1-16-11(15)9-6-8(12)7-10(13-9)14-2-4-17-5-3-14/h6-7H,2-5H2,1H3

InChI Key

WVBPOKHRVCEYEW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)Cl)N2CCOCC2

Origin of Product

United States

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